

Atreleuton: A Technical Guide to its Anti-Inflammatory Effects

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Compound of Interest

Compound Name: Atreleuton-d4

Cat. No.: B15561017

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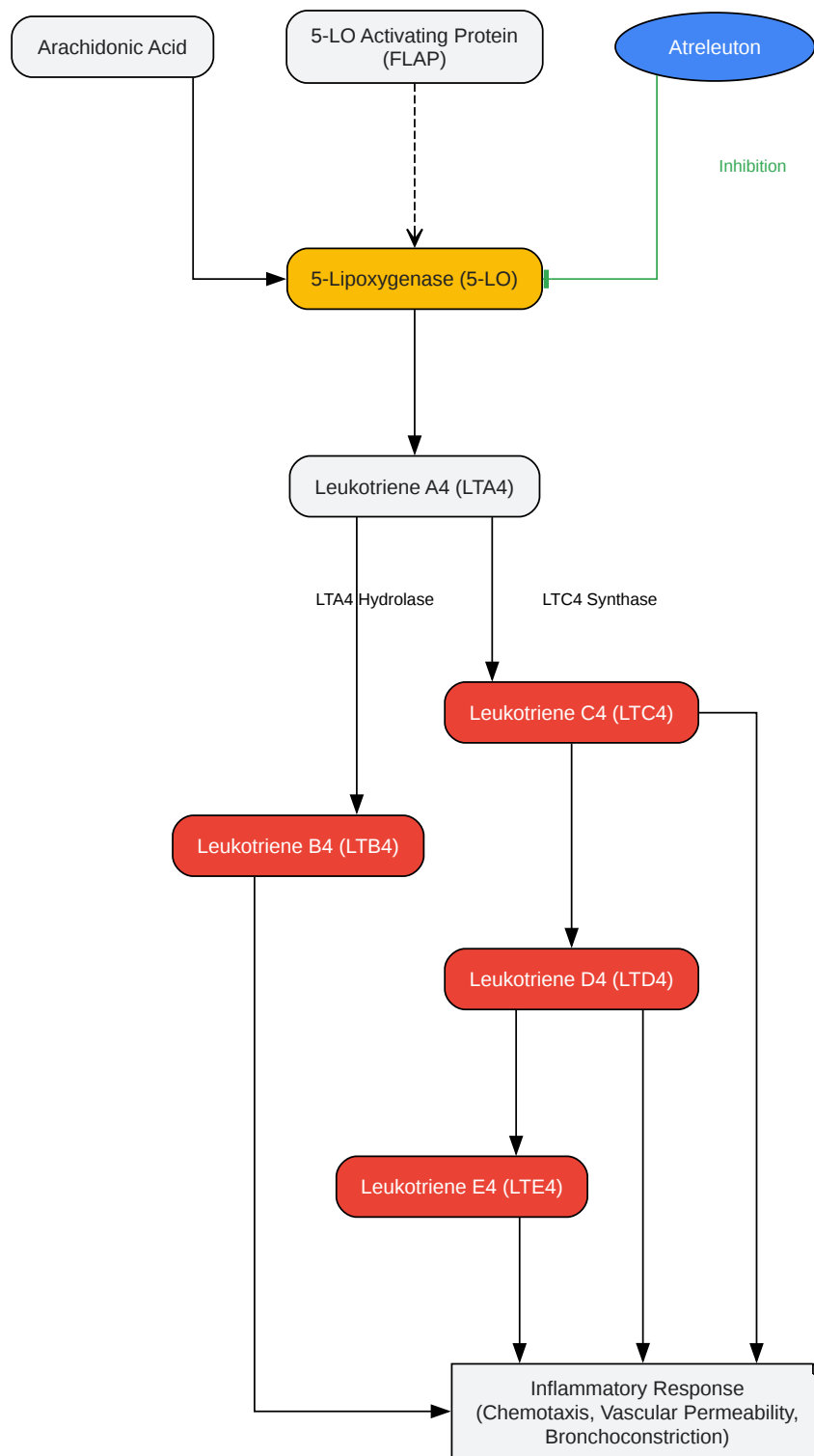
For Researchers, Scientists, and Drug Development Professionals

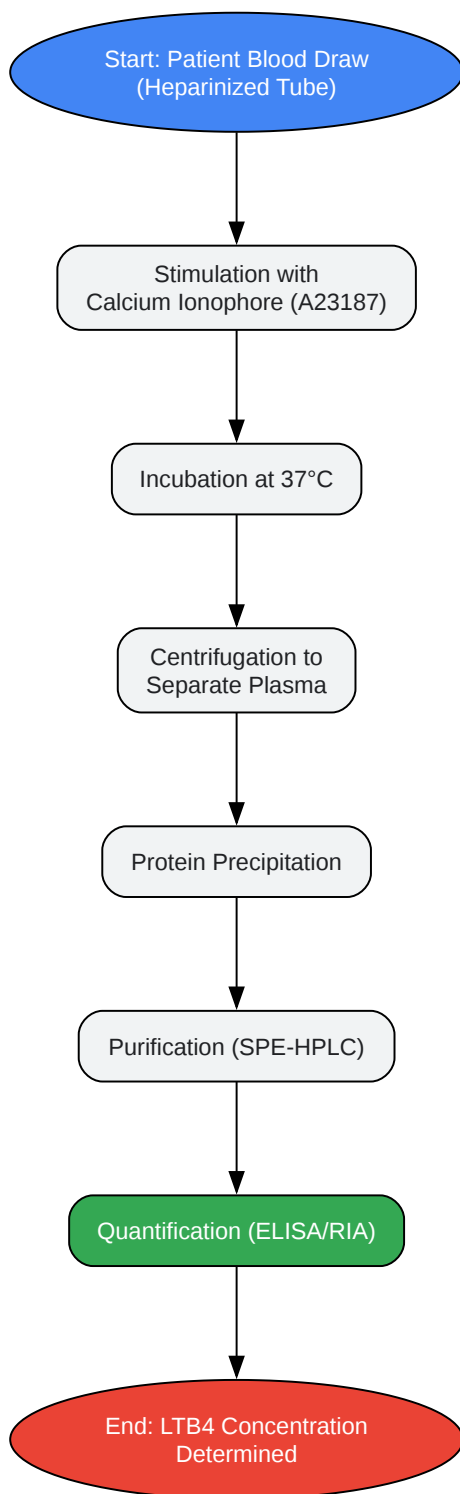
Introduction

Atreleuton (formerly known as VIA-2291) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting the 5-LO pathway, Atreleuton offers a promising therapeutic strategy for mitigating inflammation. This technical guide provides an in-depth overview of the anti-inflammatory effects of Atreleuton, with a focus on its mechanism of action, key experimental data, and detailed methodologies.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Atreleuton exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid into various leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which increase vascular permeability and promote bronchoconstriction. By blocking 5-LO, Atreleuton effectively reduces the production of these pro-inflammatory mediators.





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